molecular formula C18H18F3N3O4 B13660554 3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate

3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate

Cat. No.: B13660554
M. Wt: 397.3 g/mol
InChI Key: TYCMBUCTZLRQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate is a complex organic compound with the molecular formula C18H18F3N3O4 and a molecular weight of 397.35 This compound is characterized by the presence of an indole moiety, a hexahydropyrrolo[1,2-a]pyrazine ring, and a trifluoroacetate group

Preparation Methods

The synthesis of 3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole moiety, followed by the construction of the hexahydropyrrolo[1,2-a]pyrazine ring system. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate undergoes various chemical reactions, including:

Scientific Research Applications

3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18F3N3O4

Molecular Weight

397.3 g/mol

IUPAC Name

3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H17N3O2.C2HF3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12;3-2(4,5)1(6)7/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20);(H,6,7)

InChI Key

TYCMBUCTZLRQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O

Origin of Product

United States

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